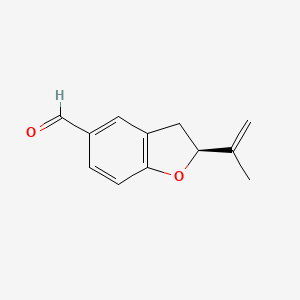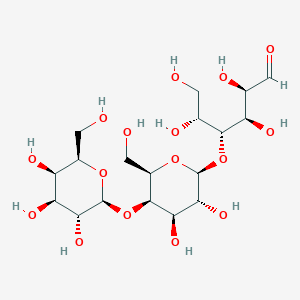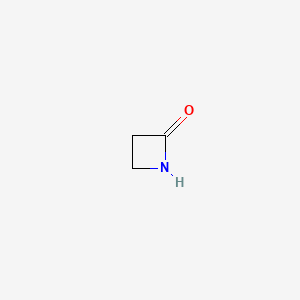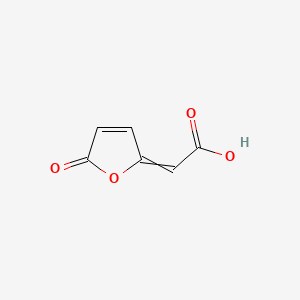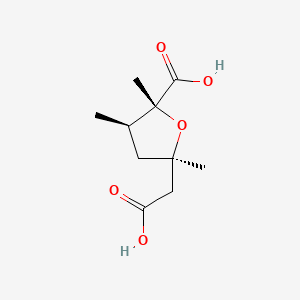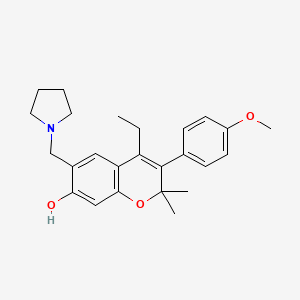
(3-Glycidyloxypropyl)triethoxysilane
Descripción general
Descripción
(3-Glycidyloxypropyl)triethoxysilane, commonly referred to as 3-GPTES or 3-Glycidyloxypropyl triethoxysilane, is an organosilicon compound used in the synthesis of various materials, including polymers, coatings, and other materials. It is a water-soluble compound that is used as a coupling agent in the production of silica-based materials. It is also used as a cross-linking agent in the production of polymers, and as a surface modifier in the production of coatings. 3-GPTES is an important component of many industrial processes, including the production of rubber, plastics, and adhesives.
Aplicaciones Científicas De Investigación
Epoxy-Silica Polymers for Stone Conservation
GPTMS, when reacted with primary amines, forms solids that are useful in stone conservation. This is due to the formation of a siloxane network with pendant epoxycyclohexyl groups, making the materials suitable for preserving stone surfaces (Cardiano et al., 2005).
Enhancing Mechanical Properties of Composites
The application of GPTMS as a silane coupling agent significantly improves the mechanical properties of basalt fiber reinforced poly(butylene terephthalate) composites. This improvement is attributed to enhanced interfacial adhesion, resulting in higher tensile strength and elastic modulus (Arslan & Doğan, 2018).
Catalytic Synthesis
GPTMS has been synthesized efficiently and cost-effectively through the hydrosilylation reaction of allyl glycidyl ether with triethoxysilane using a silica-supported chitosan-platinum complex as a catalyst. This synthesis method has been found to be effective, with high product yield and reusable catalysts (Zhao et al., 2009).
Icephobic Sol-Gel Coatings
GPTMS is used in the development of icephobic coatings. By varying the roughness and surface energy of sol-gel coatings containing GPTMS, it's possible to create coatings with excellent anti-icing properties, suitable for various surfaces and environments (Fu et al., 2014).
Photoluminescent Hybrid Films
Surface modification with GPTMS enhances the stability of colloidal ZnO nanocrystals, which can then be incorporated into silica–titania sol to prepare transparent, photoluminescent hybrid thin films. These films have potential applications in flat panel displays, phosphor materials, and light-emitting devices (Liu et al., 2008).
Kinetic Investigations in Polymerization
The sol–gel reaction kinetics of GPTMS with 3-aminopropyltriethoxysilane have been studied for synthesizing hybrid polymers. These investigations provide valuable insights into the behavior of such reactions, which is crucial for optimizing the synthesis of hybrid polymers (Riegel et al., 1998).
Mecanismo De Acción
Target of Action
The primary target of (3-Glycidyloxypropyl)triethoxysilane, also known as (3-Glycidoxypropyl)triethoxysilane, is the surface of various substrates, particularly glass . The compound is used to modify these surfaces to enhance their properties, such as adhesion, stability, and water repellency .
Mode of Action
This compound is a bifunctional organosilane, possessing three ethoxy groups on one side and an epoxy ring on the other . The ethoxy groups bind well with substrates, such as glass, creating a three-dimensional matrix . The epoxy group is reactive and can form covalent bonds with various functional groups, including amides, alcohols, thiols, and acids .
Biochemical Pathways
The compound does not directly participate in any biochemical pathways. Instead, it modifies the physical and chemical properties of surfaces, which can indirectly influence various processes. For example, in the case of polymer nanocomposite membranes for direct methanol fuel cells (DMFCs), the compound can enhance the membrane’s performance .
Result of Action
The action of this compound results in the formation of a three-dimensional matrix on the substrate surface . This modification can enhance the substrate’s properties, such as improving adhesion, increasing stability, and imparting water repellency . In the case of polymer nanocomposite membranes for DMFCs, the compound can enhance the membrane’s performance .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound reacts slowly with moisture or water . Therefore, the compound should be stored under inert atmosphere and in a refrigerator . Additionally, the reaction temperature and pH can affect the compound’s reactivity .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
(3-Glycidyloxypropyl)triethoxysilane plays a significant role in biochemical reactions due to its ability to form covalent bonds with proteins, enzymes, and other biomolecules. The epoxy group in this compound can react with nucleophiles such as amines, thiols, and hydroxyl groups, facilitating the formation of stable linkages. This property makes it useful in the immobilization of enzymes and the modification of surfaces for biofunctionalization .
Cellular Effects
This compound influences various cellular processes by interacting with cell surface proteins and intracellular components. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of certain kinases and transcription factors, leading to changes in cell proliferation and differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. The epoxy group reacts with nucleophilic residues on proteins and enzymes, leading to the formation of stable adducts. This interaction can result in enzyme inhibition or activation, depending on the specific target. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can hydrolyze in the presence of water, leading to the formation of silanols and other degradation products. Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Toxic or adverse effects, such as cytotoxicity and oxidative stress, may be observed at high doses of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with cellular components. These interactions can affect metabolic flux and alter the levels of key metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can localize to specific cellular compartments, where it exerts its biochemical effects. Its distribution is influenced by factors such as cell type, tissue architecture, and the presence of specific transport mechanisms .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific organelles or compartments through targeting signals or post-translational modifications. This localization can impact its activity and function, influencing processes such as enzyme activity and gene expression .
Propiedades
IUPAC Name |
triethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O5Si/c1-4-15-18(16-5-2,17-6-3)9-7-8-13-10-12-11-14-12/h12H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUKBNICSRJFAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCOCC1CO1)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
223645-72-5 | |
| Record name | Oxirane, 2-[[3-(triethoxysilyl)propoxy]methyl]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223645-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90862997 | |
| Record name | Oxirane, 2-[[3-(triethoxysilyl)propoxy]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Oxirane, 2-[[3-(triethoxysilyl)propoxy]methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2602-34-8 | |
| Record name | γ-Glycidoxypropyltriethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2602-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Glycidoxypropyltriethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002602348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxirane, 2-[[3-(triethoxysilyl)propoxy]methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxirane, 2-[[3-(triethoxysilyl)propoxy]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(2,3-epoxypropoxy)propyl]triethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.193 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3-GLYCIDYLOXYPROPYL)TRIETHOXYSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IVM34DGV2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{4-[(Bromoacetyl)oxy]-2,2,6,6-tetramethylpiperidin-1-yl}oxidanyl](/img/structure/B1220524.png)
